1-(5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
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Overview
Description
1-{5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a methyl group in its structure makes it a unique compound with specific chemical properties.
Preparation Methods
The synthesis of 1-{5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-{5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 1-{5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes, such as fibroblast growth factor receptors (FGFRs). This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
1-{5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one can be compared with other pyrrolopyridine derivatives, such as:
- 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- 2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
These compounds share a similar core structure but differ in the substituents attached to the pyrrolopyridine ring. The presence of different functional groups can significantly impact their chemical properties and biological activities .
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
1-(5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O/c1-5-8(11)4-13-10-9(5)7(3-12-10)6(2)14/h3-4H,1-2H3,(H,12,13) |
InChI Key |
BHNIXPLCKSLQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1Br)C(=O)C |
Origin of Product |
United States |
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